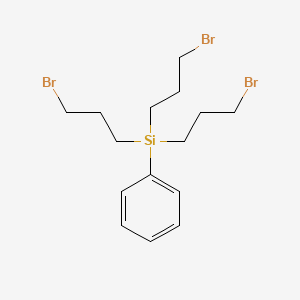![molecular formula C11H17NS B14257582 Benzenethiol, 2-[(1R)-1-(dimethylamino)propyl]- CAS No. 214214-54-7](/img/structure/B14257582.png)
Benzenethiol, 2-[(1R)-1-(dimethylamino)propyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenethiol, 2-[(1R)-1-(dimethylamino)propyl]- is a chemical compound with the molecular formula C11H17NS It is a derivative of benzenethiol, where the hydrogen atom on the benzene ring is substituted with a 2-[(1R)-1-(dimethylamino)propyl] group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenethiol, 2-[(1R)-1-(dimethylamino)propyl]- typically involves the reaction of benzenethiol with a suitable alkylating agent. One common method is the alkylation of benzenethiol with 2-bromo-1-(dimethylamino)propane under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of Benzenethiol, 2-[(1R)-1-(dimethylamino)propyl]- may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenethiol, 2-[(1R)-1-(dimethylamino)propyl]- undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiolate anion.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as sulfuric acid or aluminum chloride.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiolate anions.
Substitution: Nitrobenzenethiol, sulfonylbenzenethiol, halogenated benzenethiols.
Wissenschaftliche Forschungsanwendungen
Benzenethiol, 2-[(1R)-1-(dimethylamino)propyl]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its thiol group, which can interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its ability to modulate biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of Benzenethiol, 2-[(1R)-1-(dimethylamino)propyl]- involves its interaction with molecular targets through its thiol and dimethylamino groups. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Benzenethiol, 2-[(1R)-1-(dimethylamino)propyl]- can be compared with other similar compounds such as:
Benzenethiol: Lacks the 2-[(1R)-1-(dimethylamino)propyl] group, resulting in different chemical properties and reactivity.
2-(Dimethylamino)benzenethiol: Similar structure but with the dimethylamino group directly attached to the benzene ring.
2-(Methylamino)benzenethiol: Contains a methylamino group instead of a dimethylamino group, leading to differences in steric and electronic effects.
The uniqueness of Benzenethiol, 2-[(1R)-1-(dimethylamino)propyl]- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
214214-54-7 |
|---|---|
Molekularformel |
C11H17NS |
Molekulargewicht |
195.33 g/mol |
IUPAC-Name |
2-[(1R)-1-(dimethylamino)propyl]benzenethiol |
InChI |
InChI=1S/C11H17NS/c1-4-10(12(2)3)9-7-5-6-8-11(9)13/h5-8,10,13H,4H2,1-3H3/t10-/m1/s1 |
InChI-Schlüssel |
ILNVHVPFWBEUEW-SNVBAGLBSA-N |
Isomerische SMILES |
CC[C@H](C1=CC=CC=C1S)N(C)C |
Kanonische SMILES |
CCC(C1=CC=CC=C1S)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Naphthalenol, 2,2'-[2-(phenylmethoxy)ethylidene]bis[4,8-dimethoxy-](/img/structure/B14257530.png)

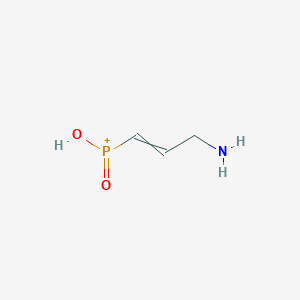
![Fluoro[(naphthalen-2-yl)oxy]propanedioic acid](/img/structure/B14257548.png)
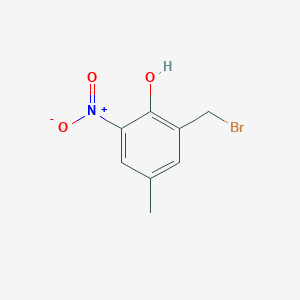
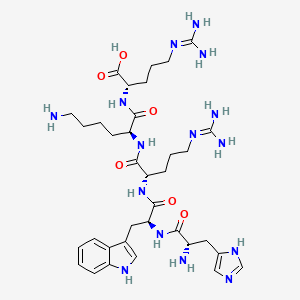
![Butanoic acid, 2-[(4-chlorophenyl)sulfonyl]-](/img/structure/B14257566.png)

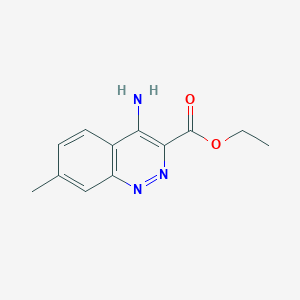

![4-[Phenyl(2,4,6-trimethylphenyl)amino]benzaldehyde](/img/structure/B14257585.png)
![2-Methyl-2-(prop-1-en-2-yl)-1,2-dihydronaphtho[2,1-b]furan](/img/structure/B14257586.png)
